molecular formula C25H20FNO4S B2435915 3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE CAS No. 866895-71-8

3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE

Cat. No.: B2435915
CAS No.: 866895-71-8
M. Wt: 449.5
InChI Key: GFFAGZQJATXOKT-UHFFFAOYSA-N
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Description

3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic properties. Researchers may study its effects on specific diseases or conditions, aiming to develop new treatments.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE involves its interaction with molecular targets in biological systems. The compound’s quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the sulfonyl group may interact with enzymes, inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)(6-fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone
  • (4-Ethylphenyl)(6-chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone
  • (4-Ethylphenyl)(6-fluoro-4-((4-hydroxyphenyl)sulfonyl)quinolin-3-yl)methanone

Uniqueness

What sets 3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE apart is its specific combination of functional groups. The presence of both a fluoro and a methoxy group, along with the sulfonyl and quinoline moieties, provides a unique chemical environment that can lead to distinct reactivity and biological activity.

Properties

IUPAC Name

(4-ethylphenyl)-[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4S/c1-3-16-4-6-17(7-5-16)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-9-19(31-2)10-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFAGZQJATXOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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